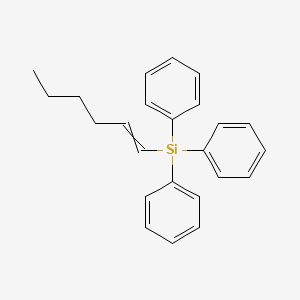
Silane, (1Z)-1-hexenyltriphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1Z)-1-hexenyltriphenyl- is an organosilicon compound that features a silicon atom bonded to a (1Z)-1-hexenyl group and three phenyl groups. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1Z)-1-hexenyltriphenyl- typically involves the hydrosilylation of 1-hexene with triphenylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions generally include:
Temperature: Room temperature to 100°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of silanes often involves the direct reaction of silicon with chlorinated hydrocarbons, followed by purification steps to isolate the desired silane compound. The process may include:
Chlorination: Silicon reacts with chlorinated hydrocarbons to form chlorosilanes.
Hydrosilylation: Chlorosilanes are further reacted with alkenes in the presence of a catalyst to form the desired silane.
Purification: The product is purified through distillation or other separation techniques to achieve high purity.
化学反应分析
Types of Reactions
Silane, (1Z)-1-hexenyltriphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silanols or siloxanes.
Reduction: Can be reduced to form simpler silanes or silicon-containing compounds.
Substitution: Undergoes nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes, silicon hydrides
Substitution: Various substituted silanes depending on the nucleophile used
科学研究应用
Silane, (1Z)-1-hexenyltriphenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
作用机制
The mechanism of action of Silane, (1Z)-1-hexenyltriphenyl- involves the formation of strong silicon-carbon and silicon-oxygen bonds. These bonds are formed through:
Hydrosilylation: Addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Polymerization: Formation of Si-O-Si linkages through condensation reactions.
Surface Functionalization: Attachment to surfaces via silanol groups, enhancing adhesion and stability.
相似化合物的比较
Similar Compounds
Triphenylsilane: Similar structure but lacks the (1Z)-1-hexenyl group.
Vinyltriphenylsilane: Contains a vinyl group instead of a (1Z)-1-hexenyl group.
Phenylsilane: Contains only one phenyl group and three hydrogen atoms.
Uniqueness
Silane, (1Z)-1-hexenyltriphenyl- is unique due to the presence of the (1Z)-1-hexenyl group, which imparts distinct reactivity and properties compared to other silanes. This compound’s ability to undergo specific reactions and form stable bonds makes it valuable in various applications, particularly in materials science and surface chemistry.
属性
CAS 编号 |
126741-75-1 |
|---|---|
分子式 |
C24H26Si |
分子量 |
342.5 g/mol |
IUPAC 名称 |
hex-1-enyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-21H,2-4H2,1H3 |
InChI 键 |
KMERIWDTSMMZMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
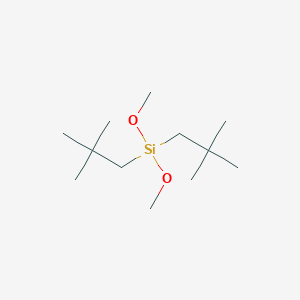
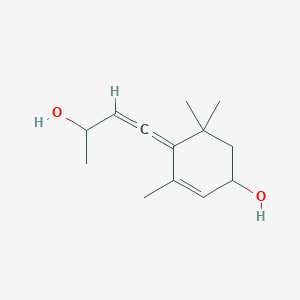

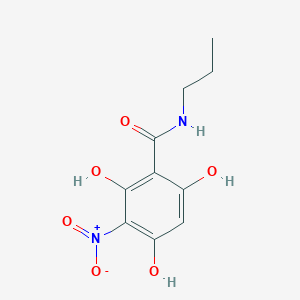

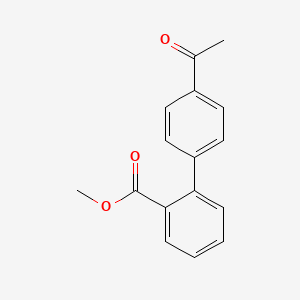

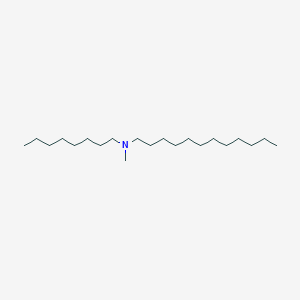
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)


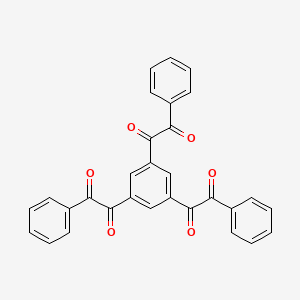
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
